2-Ethylhexane-1,2,3-triol
CAS No.: 78137-46-9
Cat. No.: VC16972122
Molecular Formula: C8H18O3
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78137-46-9 |
|---|---|
| Molecular Formula | C8H18O3 |
| Molecular Weight | 162.23 g/mol |
| IUPAC Name | 2-ethylhexane-1,2,3-triol |
| Standard InChI | InChI=1S/C8H18O3/c1-3-5-7(10)8(11,4-2)6-9/h7,9-11H,3-6H2,1-2H3 |
| Standard InChI Key | REWWIIBUGWWCGY-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C(CC)(CO)O)O |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
2-Ethyl-1,3-hexanediol (C₈H₁₈O₂) features a branched hexane backbone with hydroxyl groups at positions 1 and 3, and an ethyl substituent at position 2. This configuration confers moderate polarity, evidenced by a dielectric constant of 15.24 . The molecule’s logP value of 3.63 at 20°C indicates preferential partitioning into organic phases, aligning with its use as a solvent for resins and inks .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | -40 °C | |
| Boiling Point | 241–249 °C | |
| Density (25°C) | 0.933 g/mL | |
| Vapor Pressure (20°C) | <0.01 hPa | |
| Water Solubility (20°C) | 42 g/L | |
| Flash Point | 265 °F (129°C) |
Synthesis and Industrial Production
Aldol Condensation-Hydrogenation Pathway
The commercial synthesis involves two steps:
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Aldol Condensation: n-Butyraldehyde undergoes base-catalyzed self-condensation to form 2-ethyl-3-hydroxyhexanal. Innovations in catalyst systems—notably alkali metal hydroxides paired with neutral phase-transfer agents like polyethylene glycol—suppress byproduct formation (e.g., 2-ethyl-2-hexanal) and enhance intermediate yields to >50% .
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Catalytic Hydrogenation: Raney nickel facilitates reduction of the aldehyde intermediate at 60–140°C and 10–60 bar pressure, yielding 2-ethyl-1,3-hexanediol with 56–57% efficiency .
Table 2: Optimization Parameters in Synthesis
| Parameter | Optimal Range |
|---|---|
| Catalyst Loading | 0.1–1 wt% NaOH/KOH |
| Reaction Temperature | 30–40°C (Step 1); 60–140°C (Step 2) |
| Hydrogenation Pressure | 10–60 bar |
| Byproduct Formation | <2.6% 2-ethylhexanol |
Emerging Research and Innovations
Nanomaterial Synthesis
Non-hydrolytic sol-gel methods employ 2-ethyl-1,3-hexanediol as a reactive solvent for magnetic iron oxide nanoparticles, achieving monodispersity and controlled crystallinity .
Selective Oxidation Reactions
H₂O₂-mediated oxidation converts the diol to 2-ethyl-1-hydroxy-3-hexanone, a chiral building block for pharmaceuticals .
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